molecular formula C15H18B2O4S2 B15061032 [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid

[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid

Cat. No.: B15061032
M. Wt: 348.1 g/mol
InChI Key: OOULUGQECHQDGY-UHFFFAOYSA-N
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Description

[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid: is a boronic acid derivative that features a unique structure incorporating thiophene and cyclopentene rings. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Cyclopentene Ring Formation: The cyclopentene ring can be formed via Diels-Alder reactions, where a diene reacts with a dienophile under thermal conditions.

    Boronic Acid Introduction: The boronic acid group is introduced through borylation reactions, often using palladium-catalyzed processes with boron reagents like bis(pinacolato)diboron.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the borylation step using efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyclopentene ring, converting it to cyclopentane derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclopentane derivatives.

    Substitution: Various biaryl or vinyl derivatives depending on the coupling partner.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Catalysis: Acts as a ligand in catalytic systems for various organic transformations.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Medicine:

    Diagnostic Tools: Incorporated into probes for detecting specific biomolecules.

    Therapeutics: Investigated for its potential in drug delivery systems.

Industry:

    Material Science: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid exerts its effects is largely dependent on its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in bioconjugation and sensor applications, where the compound can selectively bind to target molecules.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    2-Thiopheneboronic Acid: Contains a thiophene ring but lacks the cyclopentene moiety.

    Cyclopentenylboronic Acid: Features a cyclopentene ring but lacks the thiophene structure.

Uniqueness:

    Structural Complexity: The combination of thiophene and cyclopentene rings with boronic acid functionality makes it unique.

    Versatility: Its ability to participate in a wide range of chemical reactions and applications sets it apart from simpler boronic acids.

This detailed overview highlights the significance and versatility of [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid in various fields of research and industry

Properties

Molecular Formula

C15H18B2O4S2

Molecular Weight

348.1 g/mol

IUPAC Name

[4-[2-(4-borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid

InChI

InChI=1S/C15H18B2O4S2/c1-8-14(12(6-22-8)16(18)19)10-4-3-5-11(10)15-9(2)23-7-13(15)17(20)21/h6-7,18-21H,3-5H2,1-2H3

InChI Key

OOULUGQECHQDGY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=C1C2=C(CCC2)C3=C(SC=C3B(O)O)C)C)(O)O

Origin of Product

United States

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